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Compound of Interest

Compound Name:
3',4'-

Dichlorocyclohexanecarboxanilide

CAS No.: 15907-85-4

Cat. No.: B1295400

Get Quote

Executive Summary
3',4'-Dichlorocyclohexanecarboxanilide (CAS: 15907-85-4) represents a critical lipophilic

amide scaffold bridging agrochemical and pharmaceutical sciences. Structurally, it is the

cyclohexane bioisostere of the herbicide Cypromid and the widely used Propanil. While

historically significant as a Photosystem II (PSII) inhibitor in agrochemistry, recent medicinal

chemistry campaigns have repurposed this N-arylcarboxamide core for 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibition and antimycobacterial activity.

This guide provides a rigorous technical analysis of the structure-activity relationship (SAR),

comparing the compound against industry standards (Propanil, Triclocarban) and detailing self-

validating experimental protocols for synthesis and bioassay.
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Chemical Architecture & Mechanism of Action[1]
Structural Deconstruction
The molecule consists of three pharmacophoric domains:

Lipophilic Tail (Cyclohexane): Provides steric bulk and hydrophobic interaction. Unlike the

planar cyclopropane in Cypromid, the cyclohexane ring adopts a chair conformation,

increasing the molecular volume and LogP (~4.7).

Linker (Amide -NH-CO-): Acts as a hydrogen bond donor/acceptor pair, critical for orienting

the molecule within the binding pocket (e.g., Q_B site of D1 protein).

Electronic Head (3,4-Dichloroaniline): A "warhead" moiety. The electron-withdrawing chlorine

atoms at the meta and para positions increase the acidity of the amide proton and enhance

-

stacking interactions with aromatic residues (e.g., Phe265 in PSII).

Mechanism of Action: Photosystem II Inhibition
In the context of herbicidal activity, 3',4'-Dichlorocyclohexanecarboxanilide mimics

Plastoquinone (

). It binds to the D1 protein of the PSII reaction center, blocking electron transport from

to

. This inhibition halts ATP production and generates reactive oxygen species (ROS), leading to
lipid peroxidation and cell death.

Mechanism of Action: Antimicrobial/Metabolic
In medicinal chemistry, the 3,4-dichloroaryl motif is a privileged structure.

Antimicrobial: Disrupts bacterial cell membranes or inhibits enoyl-ACP reductase (FabI),

similar to Triclocarban.
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-HSD1: The amide carbonyl interacts with the catalytic triad (Ser-Tyr-Lys) of the enzyme,
preventing the conversion of cortisone to cortisol.

Comparative Performance Analysis
The following table contrasts 3',4'-Dichlorocyclohexanecarboxanilide with its primary

analogues and competitors.

Feature

3',4'-
Dichlorocyclo
hexanecarbox
anilide

Cypromid
(Standard)

Propanil
(Standard)

Triclocarban
(Antimicrobial)

Core Structure
Cyclohexane-

Carboxamide

Cyclopropane-

Carboxamide

Propionamide

(Ethyl)
Urea (Diaryl)

Lipophilicity

(LogP)
~4.7 (High) ~3.2 (Moderate) ~3.0 (Moderate) ~4.9 (High)

Primary Target
PSII / 11

-HSD1
PSII (D1 Protein) PSII (D1 Protein)

Enoyl-ACP

Reductase

Metabolic

Stability

High (Steric

protection)
Moderate

Low (Hydrolysis

by Aryl

Acylamidase)

High

Soil Half-Life >30 days (Est.) 10-20 days 1-3 days Persistent

Key Advantage

Enhanced

lipophilicity for

membrane

penetration;

steric bulk

reduces rapid

hydrolysis.

Balanced

potency/mobility.

Rapid action;

selective in rice

(due to

amidase).

Broad-spectrum

antimicrobial.

Structure-Activity Relationship (SAR) Analysis
The Hydrophobic Tail (Cyclohexyl Ring)
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Effect: Replacing the ethyl group of Propanil with a cyclohexyl ring significantly increases

lipophilicity.

Causality: The larger hydrophobic surface area increases the binding affinity to the lipophilic

pocket of the D1 protein but decreases water solubility, potentially limiting systemic

translocation in plants.

Optimization: Introduction of polar substituents (e.g., 4-hydroxycyclohexyl) can retain

potency against 11

-HSD1 while improving metabolic clearance.

The Amide Linker
Effect: Methylation of the amide nitrogen (N-Me) abolishes activity in PSII inhibition.

Causality: The amide proton (N-H) is required for a critical hydrogen bond with Ser264 in the

D1 protein. Loss of this donor capability destroys the pharmacophore.

Bioisosteres: Replacement with a urea linkage (as in Diuron/Triclocarban) maintains activity

but alters the optimal bond angle.

The Aromatic Head (3,4-Dichlorophenyl)
Effect: The 3,4-dichloro substitution pattern is optimal.

Mono-substitution (4-Cl): Reduces potency by ~5-10 fold.

3,4-Dimethyl: Drastic loss of activity.

Causality: The chlorines provide essential electron-withdrawing effects (increasing N-H

acidity) and fill specific hydrophobic pockets (Val219, Phe265). The 3,4-dichloro motif is a

"Goldilocks" zone for steric fit and electronic activation.

Experimental Protocols
Synthesis: Schotten-Baumann Acylation
Objective: Synthesize 3',4'-Dichlorocyclohexanecarboxanilide with >98% purity.
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Reagents: 3,4-Dichloroaniline (1.0 eq), Cyclohexanecarbonyl chloride (1.1 eq), Triethylamine

(1.2 eq), Dichloromethane (DCM).

Procedure:

Dissolve 3,4-dichloroaniline in dry DCM at 0°C under

atmosphere.

Add Triethylamine dropwise.

Slowly add Cyclohexanecarbonyl chloride over 30 minutes to control exotherm.

Warm to room temperature and stir for 4 hours.

Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aniline spot confirms

completion.

Workup: Wash with 1N HCl (removes unreacted amine), then sat.

, then brine. Dry over

.

Purification: Recrystallize from Ethanol/Water.

Yield: Expected 85-92%. Melting Point: 162-164°C.

Bioassay: Hill Reaction Inhibition (PSII Activity)
Objective: Determine

for photosynthetic electron transport inhibition.

Chloroplast Isolation: Homogenize spinach leaves in isolation buffer (0.4 M sucrose, 10 mM

NaCl, 50 mM Tricine-NaOH, pH 7.8). Centrifuge at 3000g for 5 min. Resuspend pellet.

Reaction Mixture: Chloroplast suspension (20 µg chlorophyll/mL) + DCPIP (2,6-

dichlorophenolindophenol, 30 µM) as the electron acceptor.
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Treatment: Add test compound (dissolved in DMSO) at concentrations 0.01 µM to 100 µM.

Illumination: Expose to saturating light (>500 µE/

/s) for 2 minutes.

Measurement: Measure absorbance at 600 nm. DCPIP is blue (oxidized) and turns colorless

(reduced) upon electron flow.

Calculation:

Self-Validation: Include Diuron (DCMU) as a positive control (

nM). If Diuron fails, the chloroplasts are inactive.

Visualization of Pathways
Photosystem II Inhibition Mechanism
The following diagram illustrates the molecular interference of the analogue within the thylakoid

membrane.
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Caption: Competitive displacement of Plastoquinone at the D1 protein Q_B site by the

carboxanilide analogue.
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Synthetic Workflow (Schotten-Baumann)

Start: 3,4-Dichloroaniline

Reaction: DCM, 0°C -> RT, 4h
Nucleophilic Acyl Substitution

Cyclohexanecarbonyl Chloride Triethylamine (Et3N)

Scavenge HCl

Tetrahedral Intermediate

Transition State

Workup: HCl Wash (Remove Amine)
NaHCO3 Wash (Remove Acid)

- Cl-

Crude Product

Recrystallization (EtOH/H2O)

Pure 3',4'-Dichlorocyclohexanecarboxanilide
(>98% Purity)

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway ensuring high purity via acid/base wash cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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